molecular formula CH2C(CH3)COOCH3<br>C5H8O2<br>C5H8O2 B049780 Methyl methacrylate CAS No. 80-62-6

Methyl methacrylate

Cat. No. B049780
CAS RN: 80-62-6
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Description

Methyl methacrylate (MMA) is a monomer used extensively in the production of poly(methyl methacrylate) (PMMA) among other polymers. MMA is known for its applications in various medical, dental, and industrial settings due to its desirable properties such as transparency, chemical resistance, and ease of processing. Despite its widespread use, concerns have been raised regarding its potential toxicity, particularly in occupational settings where individuals may be exposed to the compound during manufacturing processes or medical applications (Leggat, Smith, & Kedjarune, 2009).

Synthesis Analysis

The synthesis of MMA typically involves the methoxycarbonylation of propylene, a process that has seen significant industrial application. Additionally, research into alternative synthetic routes, such as the alkoxycarbonylation of unsaturated phytogenic substrates, has been conducted to improve the environmental and economic efficiency of MMA production. These methods aim to utilize renewable resources and reduce waste, highlighting the ongoing innovation in MMA synthesis (Sevostyanova & Batashev, 2023).

Molecular Structure Analysis

MMA's molecular structure contributes to its reactivity and polymerization behavior. Studies on polymerization, especially in the presence of graphene oxide, have elucidated the influence of molecular structure on the mechanical, electrical, and physical properties of PMMA-based nanocomposites. The molecular structure of MMA plays a crucial role in determining the performance of PMMA in various applications, from structural materials to medical devices (Muhammad Naziff Ahamad Said et al., 2022).

Chemical Reactions and Properties

MMA undergoes polymerization reactions to form PMMA, a process that can be initiated by various methods, including radical polymerization. The chemical properties of MMA, such as its reactivity with catalysts and the influence of different polymerization techniques, have been extensively studied to optimize the production and properties of PMMA. Research has focused on understanding the kinetics and mechanisms of MMA polymerization, particularly under conditions that allow for controlled radical polymerization (Zaremski & Odintsova, 2021).

Physical Properties Analysis

The physical properties of MMA and its polymers, such as thermal and optical characteristics, have been the subject of extensive research. Studies on nanofiller-loaded PMMA composites, for instance, have shown how the incorporation of nanoparticles can enhance the material's properties, making it suitable for advanced applications in optics, electronics, and biomedicine. The manipulation of physical properties through nanocomposite technology represents a significant area of interest in the development of new materials (M V Patil, Lakshminarasimhan, & Santhosh, 2021).

Scientific Research Applications

Dental and Orthopedic Applications

  • Prosthetics and Intolerance to Dental Materials : MMA is commonly used in prosthetics with a plastic base, specifically in hot polymerization acrylic plastics containing free monomers. Studies have highlighted the importance of material choice in the pathogenesis of intolerance to dental materials, advocating the use of alternative materials in patients with acrylate intolerance (Sarkisyan et al., 2021).
  • Bone Cement in Surgery : MMA is widely utilized as "bone cement" in surgeries, particularly in arthroplasties. It serves to stabilize or replace portions of the cervical spine and in vertebroplasty for treating osteolytic metastases and myeloma (Dunn, 1977); (Cotten et al., 1996).

Microfluidics and Microarrays

  • Microfluidic Devices : PMMA (poly(methyl methacrylate)) is gaining traction in microfluidic research due to its compatibility with mass manufacturing. A rapid and cost-effective technique for bonding multiple PMMA layers has been developed, enabling fast design cycles in microfluidic research (Liga et al., 2016).
  • Protein Microarrays : MMA has been utilized to create high-performance protein microarrays for sensitive detection of hepatitis B virus biomarkers in human serum, demonstrating potential in proteomics and clinical diagnosis (Liu et al., 2010).

Reconstruction and Repair

  • Cranioplasty and Reconstruction : MMA is used in cranioplasty and cranial reconstructions, demonstrating its effectiveness in rebuilding the calvarial vault. A technique using wire reinforcement to improve tensile strength in these applications has been developed (Greene et al., 2008).
  • Bone Reconstruction : Clinical use of MMA in various bone reconstruction scenarios, including nasal implants and mandibular reconstruction, has been explored, indicating its potential as a bone substitute (Govila, 1990).

Material Properties and Safety

  • Toxicity Considerations : While MMA is widely used in dentistry and surgery, concerns about its potential toxicity have been raised, including its effects on the nasal cavity, lung, and antioxidant system (Chan et al., 1988); (Aydın et al., 2002).
  • Nano-Scratch Behavior : An experimental study on the nano-scratch behavior of PMMA revealed insights into the formation of wear particles under certain conditions, important for material durability (Adams et al., 2001).

Safety And Hazards

MMA is highly flammable and causes skin irritation . It may cause an allergic skin reaction or respiratory irritation . Stabilizing inhibitors such as hydroquinone are commonly added to keep this substance from initiating polymerization during transport and storage .

Future Directions

The recent advancements of PMMA as a transparent flexible polymer material have been utilized in numerous areas of engineering and materials science . There has been an escalated rise in the use of MMA-based transparent and stretchable copolymer films during the recent decades . Therefore, the future progress in these diverse fields is expected to be significant .

properties

IUPAC Name

methyl 2-methylprop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
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InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OC
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Molecular Formula

C5H8O2, Array
Record name METHYL METHACRYLATE MONOMER
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Related CAS

25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0
Record name Isotactic poly(methyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, trimer
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Record name Poly(methyl methacrylate)
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Record name Methyl methacrylate dimer
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DSSTOX Substance ID

DTXSID2020844
Record name Methyl methacrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor.
Record name METHYL METHACRYLATE MONOMER
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Boiling Point

213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F
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Flash Point

50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
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Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5%
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Record name Methyl 2-methyl-2-propenoate
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94
Record name METHYL METHACRYLATE MONOMER
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Record name Methyl methacrylate
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Record name METHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name METHYL METHACRYLATE
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Record name Methyl methacrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0426.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Vapor Pressure

40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used.
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Product Name

Methyl methacrylate

Color/Form

Colorless volatile liquid

CAS RN

80-62-6, 9011-14-7, 9065-11-6, 35777-12-9
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Melting Point

-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

A monomer emulsion was formed from 1397 g ethyl acrylate, 386 g methyl methacrylate (as well as <2% by weight of total monomer of methacrylic acid, sodium carbonate and n-dodecylmercaptan) with 499 g DI water and 51.8 g anionic surfactant (30% active) which was emulsified with stirring. 9 g anionic surfactant (30% active) and 547 g DI water were charged to a 4L multi-neck flask fitted with mechanical stirring. The flask contents were heated to 75° C. under nitrogen. To the stirred kettle contents were added 67 g monomer emulsion followed by 0.02 g ferrous sulfate heptahydrate and 0.02 g tetrasodium salt of ethylenediamine-tetraacetic acid in 23.5 g DI water and sodium carbonate (<0.5% based on total monomer). Polymerization was initiated by the addition of 1.2 g sodium persulfate in 36 g DI water followed by 0.6 g sodium hydrosulfite in 5 g DI water. Gradual addition of the monomer emulsion was subsequently initiated. Separate solutions of 3.8 g APS in 160 g DI water and 1 g of D-Isoascorbic acid in 160 g DI water were fed concurrently with the monomer emulsion. After half of the monomer was fed, 55 grams of a 50% solution of ureido methacrylate was added to the remainder of the monomer emulsion. Total addition time for the three feeds was 90-100 minutes. Reactor temperature was maintained at 75° C. throughout the polymerization. 32 g DI water was used to rinse the emulsion feed line to the reactor. After completion of the monomer emulsion addition, the reactor was cooled from 75° C. to 60° C. as the residual monomer was reduced by additional redox pair addition. The polymer emulsion was neutralized to pH 8 with sodium hydroxide solution. Less than 2% by weight of anionic surfactant and preservative were then added. Final particle size was 150 nm and solids content was 50%. The polymer is designated Polymer A.
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Synthesis routes and methods II

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
Quantity
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Synthesis routes and methods III

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
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0.048 mol
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Synthesis routes and methods IV

Procedure details

141 g of a 30 percent dispersion of a copolymer of equal parts of methacrylic acid and ethyl acrylate (42 g of solids) were mixed with 328 g of a 30 percent dispersion of film forming copolymer of ethyl acrylate and methyl methacrylate in a ratio of 2:1 (98 g of solids). A suspension of 70 g of talc in 514 g of water was then added. The mixture had a pH of 5.7. (The film forming copolymer has a Tλmax of 29° C. The minimum film forming temperature of the aqueous dispersion is 8° C.).
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Synthesis routes and methods V

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl methacrylate
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Methyl methacrylate
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Methyl methacrylate
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Methyl methacrylate
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Methyl methacrylate
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Methyl methacrylate

Citations

For This Compound
1,170,000
Citations
K Nagai - Applied Catalysis A: General, 2001 - Elsevier
Methyl methacrylate MMA can be produced in different ways based on C 2 C 4 hydrocarbon feedstocks. In the present review, the recent commercialized and expected MMA …
Number of citations: 287 www.sciencedirect.com
OA Hasan, MC Boyce, XS Li… - Journal of polymer …, 1993 - Wiley Online Library
… , constant strain-rate tests on poly (methyl methacrylate) (PMMA) specimens of different thermal … Keywords: poly (methyl methacrylate), mechanical deformation and positron annihilation …
Number of citations: 285 onlinelibrary.wiley.com
Z Jia, Z Wang, C Xu, J Liang, B Wei, D Wu… - Materials Science and …, 1999 - Elsevier
Carbon nanotubes (CNTs) can be used to compound poly (methyl methacrylate)/carbon nanotube (PMMA/CNT) composites by an in situ process. The experimental results show that …
Number of citations: 920 www.sciencedirect.com
U Ali, KJBA Karim, NA Buang - Polymer Reviews, 2015 - Taylor & Francis
Advances in the use of poly (methyl methacrylate) (PMMA) have opened up a wide range of applications in the field of nanotechnology. The knowledge of the properties of PMMA has …
Number of citations: 959 www.tandfonline.com
PA Leggat, U Kedjarune - International dental journal, 2003 - Elsevier
… release of residual monomeric methyl methacrylate from acrylic … The release of residual monomeric methyl methacrylate from … Bereznowski Z In vivo assessment of methyl methacrylate …
Number of citations: 230 www.sciencedirect.com
CA Wilkie, JR Thomsen… - Journal of applied …, 1991 - Wiley Online Library
The thermal degradation of Nafion–H, Nafion–K, and the mixture of each of these with poly(methyl methacrylate) (PMMA) has been studied. A mechanism is proposed for the thermal …
Number of citations: 169 onlinelibrary.wiley.com
PR Sundararajan, PJ Flory - Journal of the american chemical …, 1974 - ACS Publications
Poly (methyI methacrylate) is an example of a disubstituted vinyl chain in which the substituents CO-OCH3 and CH3 differ in size and shape; the former is noncylindrical, andthe latter …
Number of citations: 241 pubs.acs.org
L Antl, JW Goodwin, RD Hill, RH Ottewill, SM Owens… - Colloids and …, 1986 - Elsevier
… -aqueous polymer latex was that by Osmond and Thompson [4] using methyl methacrylate … Methyl methacrylate and methacrylic acid (MA) were obtained from ICI PLC. Before use each …
Number of citations: 553 www.sciencedirect.com
ST Balke, AE Hamielec - Journal of applied Polymer science, 1973 - Wiley Online Library
This manuscript reports on an experimental investigation of the chemical‐initiated (AIBN) bulk polymerization of methyl methacrylate to limiting conversion at temperatures of 50C, 70, …
Number of citations: 352 onlinelibrary.wiley.com
AC Henry, TJ Tutt, M Galloway, YY Davidson… - Analytical …, 2000 - ACS Publications
… We report here the chemical modification of poly(methyl methacrylate) (PMMA) surfaces by their reaction with the monoanion of α,ω-diaminoalkanes (aminolysis reaction) to yield amine-…
Number of citations: 428 pubs.acs.org

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